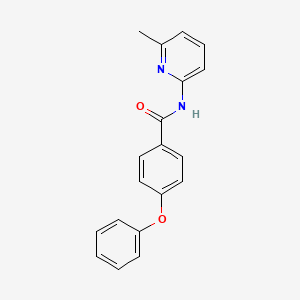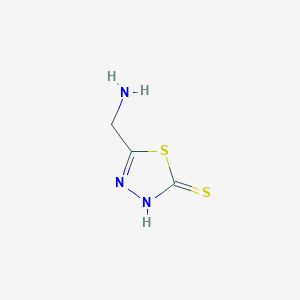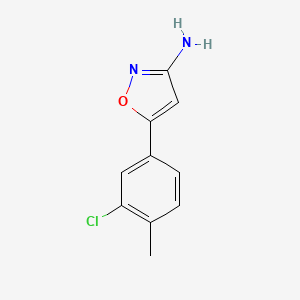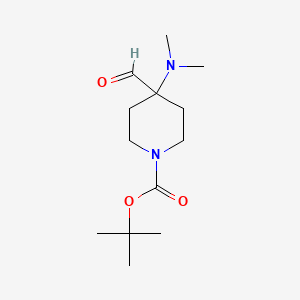
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 6-methylpyridin-2-yl group and a phenoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-4-phenoxybenzamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 4-phenoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
作用機序
The mechanism of action of N-(6-methylpyridin-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This interaction can result in inhibition or activation of the target, depending on the nature of the compound and the target .
類似化合物との比較
Similar Compounds
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound shares the 6-methylpyridin-2-yl group but differs in the core structure, which is a quinazoline instead of a benzamide.
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Similar to the previous compound, it contains the 6-methylpyridin-2-yl group but has an indazole and quinazoline core.
Uniqueness
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzamide core, coupled with the 6-methylpyridin-2-yl and phenoxy groups, makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
N-(6-methylpyridin-2-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C19H16N2O2/c1-14-6-5-9-18(20-14)21-19(22)15-10-12-17(13-11-15)23-16-7-3-2-4-8-16/h2-13H,1H3,(H,20,21,22) |
InChIキー |
SGZWAYKETLHZDB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)

![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)





![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)
